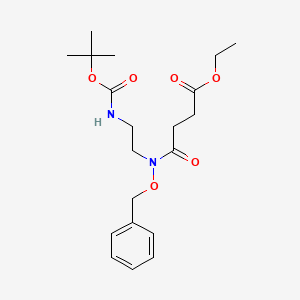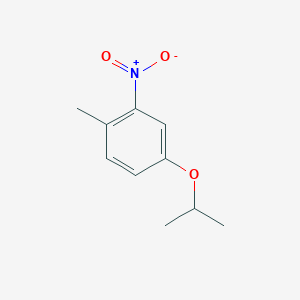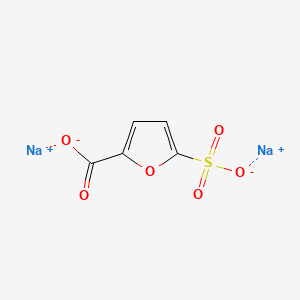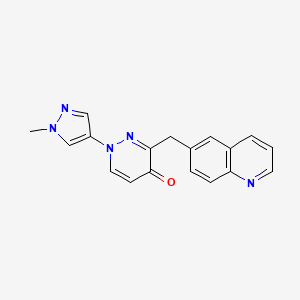
N-Methyl-D-cysteine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-cysteine Hydrochloride is a derivative of the amino acid cysteine It is characterized by the presence of a methyl group attached to the nitrogen atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-cysteine Hydrochloride typically involves the methylation of D-cysteine. One common method is the reaction of D-cysteine with methyl iodide in the presence of a base such as sodium hydride or sodium hydroxide. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-cysteine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol form.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-D-cysteine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Mecanismo De Acción
The mechanism of action of N-Methyl-D-cysteine Hydrochloride involves its ability to interact with various molecular targets. The thiol group can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby affecting the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the nitrogen atom.
L-Cysteine Hydrochloride: The hydrochloride salt form of L-cysteine
Uniqueness
N-Methyl-D-cysteine Hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and solubility compared to other cysteine derivatives, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H10ClNO2S |
|---|---|
Peso molecular |
171.65 g/mol |
Nombre IUPAC |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Clave InChI |
SFZVXTJDDOYGIS-AENDTGMFSA-N |
SMILES isomérico |
CN[C@H](CS)C(=O)O.Cl |
SMILES canónico |
CNC(CS)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
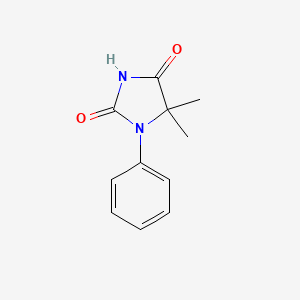
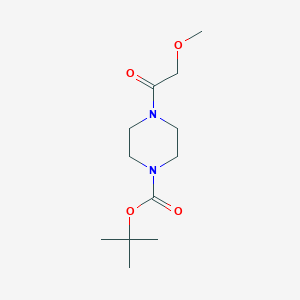
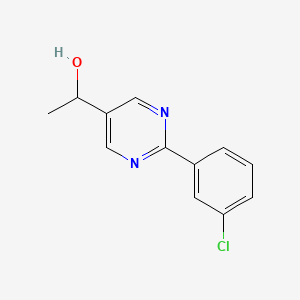
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
